molecular formula C16H17NO3 B8446978 ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate

ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8446978
M. Wt: 271.31 g/mol
InChI Key: RHPLBKZGGSFUCR-UHFFFAOYSA-N
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Description

ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a phenylpropionyl group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole carboxylic acid with phenylpropionyl chloride in the presence of a base, followed by esterification with ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylpropionyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The phenylpropionyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the phenylpropionyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 5-(3-phenylpropanoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)14-10-9-13(17-14)15(18)11-8-12-6-4-3-5-7-12/h3-7,9-10,17H,2,8,11H2,1H3

InChI Key

RHPLBKZGGSFUCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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